(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Overview
Description
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a chlorophenyl group attached to a butanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the alkylation of a suitable precursor with a chlorophenyl derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or nickel complexes.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure reactors and automated systems to control the reaction parameters precisely. This method ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylacetic acid
- 4-Chlorophenylpropionic acid
- 4-Chlorophenylbutyric acid
Uniqueness
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMSIIXXKNIDJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357550 | |
Record name | (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55332-38-2 | |
Record name | (αS)-4-Chloro-α-(1-methylethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55332-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the ionization state of (R,S)-2-(4-chlorophenyl)-3-methylbutanoic acid affect its uptake by duckweed?
A1: Yes, the study found that (R,S)-2-(4-chlorophenyl)-3-methylbutanoic acid, existing in an ionized form at pH 7.0, showed minimal uptake by duckweed compared to non-ionized metabolites like 3-methyl-4-nitrophenol and 3,5-dichloroaniline []. This suggests that the ionized form of the compound may hinder its absorption by the plant.
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